Pyrrolidinium,1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methyl-, iodide, (R)- (9CI)
Overview
Description
Procyclidine hydrochloride is a synthetic anticholinergic compound primarily used in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms. It is known for its ability to alleviate symptoms such as tremors, muscle stiffness, and spasms by blocking cholinergic receptors in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Procyclidine hydrochloride is synthesized through a multi-step process. The synthesis begins with the preparation of 3-(1-pyrrolidino)propiophenone. This intermediate is then reacted with phenylmagnesium bromide to form a carbinol. The carbinol undergoes catalytic hydrogenation, which can be stopped after the reduction of only one aromatic ring .
Industrial Production Methods: Industrial production of procyclidine hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Procyclidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Procyclidine hydrochloride can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced, particularly during its synthesis, where catalytic hydrogenation is employed.
Substitution: Procyclidine hydrochloride can participate in substitution reactions, especially involving its aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation typically uses palladium or platinum catalysts.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction produces partially or fully hydrogenated derivatives .
Scientific Research Applications
Procyclidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of bioanalytical methods.
Biology: Procyclidine hydrochloride is studied for its effects on cholinergic receptors and its potential neuroprotective properties.
Medicine: The compound is extensively researched for its therapeutic effects in treating Parkinson’s disease and drug-induced extrapyramidal symptoms.
Industry: Procyclidine hydrochloride is used in the pharmaceutical industry for the formulation of medications .
Mechanism of Action
The exact mechanism of action of procyclidine hydrochloride is not fully understood. it is believed to act by blocking central cholinergic receptors, thereby balancing cholinergic and dopaminergic activity in the basal ganglia. This action helps alleviate symptoms of Parkinson’s disease and extrapyramidal disorders. Procyclidine hydrochloride also exerts an antispasmodic effect on smooth muscle and may produce mydriasis and reduction in salivation .
Comparison with Similar Compounds
Benzatropine: Another anticholinergic drug used to treat Parkinson’s disease and extrapyramidal symptoms.
Biperiden: Used for similar indications as procyclidine hydrochloride, with a slightly different pharmacological profile.
Trihexyphenidyl: Also used in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms
Uniqueness: Procyclidine hydrochloride is unique in its specific affinity for cholinergic receptors and its ability to cross the blood-brain barrier effectively. This makes it particularly effective in treating central nervous system disorders compared to some other anticholinergic drugs .
Properties
IUPAC Name |
1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO.ClH/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSPFXJSEHCTTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045357 | |
Record name | Procyclidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1508-76-5 | |
Record name | Procyclidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1508-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Procyclidine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Procyclidine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Procyclidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Procyclidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROCYCLIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQC932Z7YW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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